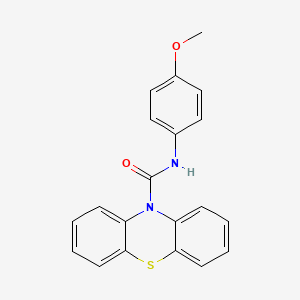

![molecular formula C18H17ClN2O5S2 B2504135 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide CAS No. 339105-27-0](/img/structure/B2504135.png)

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. This particular derivative has not been explicitly described in the provided papers, but its structure suggests potential for biological activity, given the presence of a thiazole ring and sulfonamide group, which are common features in pharmacologically active compounds.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the attachment of various functional groups to the benzenesulfonamide core. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, where the compounds showed high-affinity inhibition of the enzyme in vitro . Similarly, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines, demonstrating antitumor activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the tautomerism observed in a 2,4-dichlorobenzenesulfonamide derivative was studied, revealing the importance of intramolecular hydrogen bonding and the orientation of substituents for the stability of the compound . The molecular structure of this compound would likely exhibit similar considerations affecting its biological function.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which can be exploited to modify their biological properties. The papers provided do not detail specific reactions for the compound , but they do describe the synthesis and modification of related compounds, which could inform potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and crystalline structure, are important for their biological activity and drug-likeness. For example, the crystalline structure of a dichlorobenzenesulfonamide derivative was analyzed, showing the impact of intermolecular interactions on crystalline cohesion . These properties would need to be characterized for this compound to fully understand its potential as a biologically active molecule.

Applications De Recherche Scientifique

Mechanistic Insights and Chemical Transformations

- Understanding Acidolysis Mechanisms: Yokoyama (2015) delved into the acidolysis of lignin model compounds, revealing distinctive reaction pathways and mechanisms for different types of model compounds. This research contributes to our understanding of chemical transformations in lignin-derived compounds, potentially applicable to the compound due to structural similarities in the use of sulfonamide and methoxy groups (Yokoyama, 2015).

Pharmaceutical Impurities and Synthesis

- Novel Synthesis and Impurities in Pharmaceuticals: Saini et al. (2019) discussed the novel methods of synthesizing pharmaceuticals and the significance of understanding pharmaceutical impurities, emphasizing the importance of purity in pharmaceutical compounds and the complexity of synthesizing compounds with specific functional groups like methoxy or sulfonamide (Saini et al., 2019).

Understanding Chemical Structures and Reactivity

- Synthesis and Applications of Heterocycles: The work of Petrov and Androsov (2013) highlights the synthetic potential and utility of heterocyclic compounds, which is relevant for understanding the reactivity and potential applications of complex molecules like 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide, given its structural complexity and the presence of a thiazole ring (Petrov & Androsov, 2013).

Mécanisme D'action

Target of Action

The compound “4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide” is a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs

Mode of Action

Thiazole derivatives are known to interact with biological targets in a variety of ways, including binding to enzymes or receptors, inhibiting protein synthesis, or disrupting cell membrane function .

Biochemical Pathways

Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can affect a wide range of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

Thiazole derivatives can have varied pharmacokinetic properties depending on their specific structure .

Result of Action

Thiazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can potentially affect the action of thiazole derivatives .

Orientations Futures

Thiazoles have been the subject of much research due to their wide range of biological activities and their presence in many biologically active compounds. Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications in medicine and other fields .

Propriétés

IUPAC Name |

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O5S2/c1-24-16-8-3-12(9-17(16)25-2)21-28(22,23)15-6-4-13(5-7-15)26-11-14-10-20-18(19)27-14/h3-10,21H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMDYTQNUKBENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

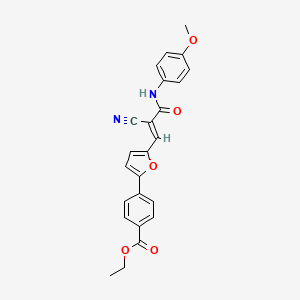

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)

![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)

![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)

![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)

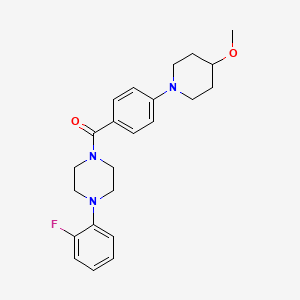

![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)